Construction of the carbon–chalcogen (S, Se, Te) bond at the 2,6-positions of BODIPY via Stille cross-coupling reaction†

Chemical Communications Pub Date: 2016-09-16 DOI: 10.1039/C6CC06923A

Abstract

Seven new 2-chalcogen- or 2,6-dichalcogen- (S, Se, Te) BODIPY derivatives were synthesized in good to excellent yields (55–95%) by a Pd-catalyzed C–heteroatom Stille cross-coupling reaction, overcoming the limitations of SNAr. The fluorophores show interesting tunable optical properties associated with the formation of a twisted intramolecular charge transfer excited state and competing intersystem crossing.

Graphical abstract: Construction of the carbon–chalcogen (S, Se, Te) bond at the 2,6-positions of BODIPY via Stille cross-coupling reaction
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